molecular formula C16H10N2O2 B5049737 2,3-di(furan-2-yl)quinoxaline CAS No. 57490-73-0

2,3-di(furan-2-yl)quinoxaline

Cat. No.: B5049737
CAS No.: 57490-73-0
M. Wt: 262.26 g/mol
InChI Key: GMUROSQCXMKHEN-UHFFFAOYSA-N
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Description

2,3-di(furan-2-yl)quinoxaline is a useful research compound. Its molecular formula is C16H10N2O2 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-di-2-furylquinoxaline is 262.074227566 g/mol and the complexity rating of the compound is 306. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cationic Recognition : Research by Breznova et al. (2003) indicates that derivatives of 5-nitroquinoxaline, including those disubstituted with 2-furyl groups, can be used in sensors for detecting various cationic species. This application is significant for analytical chemistry, where sensitive and selective detection of ions is essential (Breznova et al., 2003).

  • Antimalarial Activity : Marín et al. (2008) discovered that certain quinoxaline derivatives, including those with 2-furylcarbonyl substituents, exhibit potent antiplasmodial activity. This finding is crucial in the search for new treatments against chloroquine-resistant malaria strains (Marín et al., 2008).

  • Antimicrobial Properties : The work of Saldabol et al. (1968) shows that α-(5-nitrofuryl-2) quinoxaline and its derivatives have notable antibacterial, tuberculostatic, and fungistatic activities. This highlights their potential in developing new antimicrobial agents (Saldabol et al., 1968).

  • Organic Synthesis : A study by Shpuntov et al. (2015) illustrates the synthesis of 3-(2-furyl)phthalides under Friedel–Crafts reaction conditions. These compounds are key starting materials for synthesizing a range of biologically active heterocyclic systems, demonstrating the versatility of 2-furyl substituted quinoxalines in organic synthesis (Shpuntov et al., 2015).

  • Mass Spectrometry Studies : Research by Starke et al. (2004) on new aryloxymethylquinoxalines and benzo[b]furylquinoxalines, which possess potential biological activity, provides insights into their electron ionization mass spectra. This study is significant for understanding the fragmentation pathways and mass spectrometric behavior of these compounds (Starke et al., 2004).

Safety and Hazards

Sigma-Aldrich provides 2,3-di-2-furylquinoxaline to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

2,3-bis(furan-2-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c1-2-6-12-11(5-1)17-15(13-7-3-9-19-13)16(18-12)14-8-4-10-20-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUROSQCXMKHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284711
Record name 2,3-di(2-furyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57490-73-0
Record name NSC38592
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-di(2-furyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.